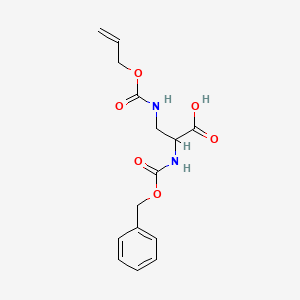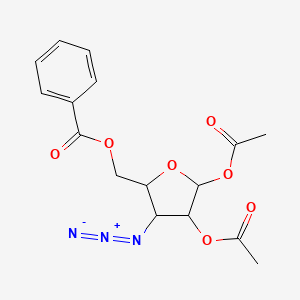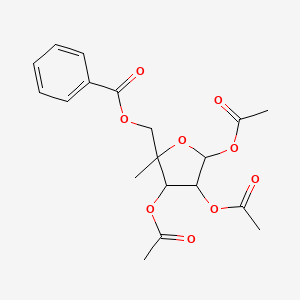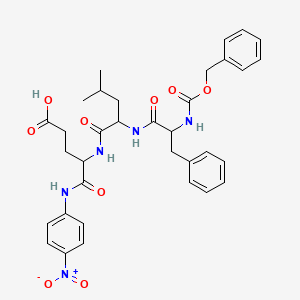
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, also known as N-CBZ-DL-phenylalanyl-DL-leucyl-DL-glutamyl-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical research as a chromogenic substrate for proteolytic enzymes, particularly glutamyl endopeptidases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of DL-phenylalanine using a carbobenzoxy (Cbz) group. This is followed by the sequential addition of DL-leucine and DL-glutamic acid, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of p-nitroaniline to the peptide chain. The reactions are usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Cbz-DL-Phe-DL-Leu-DL-Glu-pNA primarily undergoes enzymatic hydrolysis. The compound is a substrate for proteolytic enzymes, which cleave the peptide bonds, releasing p-nitroaniline. This reaction is specific to enzymes that recognize the glutamyl residue in the peptide sequence.
Common Reagents and Conditions: The enzymatic reactions involving this compound typically require buffered aqueous solutions to maintain the optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reactions are often carried out at physiological temperatures (37°C) to mimic biological conditions .
Major Products: The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its characteristic absorbance at 405 nm.
Applications De Recherche Scientifique
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA is widely used in scientific research for the study of proteolytic enzymes. It serves as a model substrate to investigate the specificity and kinetics of enzymes such as trypsin, chymotrypsin, and glutamyl endopeptidases. The compound is also utilized in the development of enzyme inhibitors and in the screening of enzyme activity in various biological samples.
In the field of medicine, this compound is used to study the role of proteolytic enzymes in diseases such as cancer and inflammatory disorders. It helps in understanding the mechanisms of enzyme regulation and the development of therapeutic strategies.
Mécanisme D'action
The mechanism of action of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA involves its recognition and cleavage by specific proteolytic enzymes. The enzymes bind to the peptide substrate and catalyze the hydrolysis of the peptide bond adjacent to the glutamyl residue. This results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the catalytic residues facilitate the cleavage reaction.
Comparaison Avec Des Composés Similaires
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA can be compared with other chromogenic peptide substrates such as Cbz-DL-Phe-DL-Leu-pNA and Cbz-DL-Phe-DL-Glu-pNA. While these compounds share similar structures, the presence of different amino acid residues in the peptide sequence can influence their specificity and reactivity with various enzymes. This compound is unique in its ability to serve as a substrate for glutamyl endopeptidases, making it particularly valuable for studying this class of enzymes.
List of Similar Compounds:- Cbz-DL-Phe-DL-Leu-pNA
- Cbz-DL-Phe-DL-Glu-pNA
- Cbz-DL-Phe-DL-Ala-pNA
- Cbz-DL-Phe-DL-Val-pNA
Propriétés
Formule moléculaire |
C34H39N5O9 |
|---|---|
Poids moléculaire |
661.7 g/mol |
Nom IUPAC |
4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41) |
Clé InChI |
HLLMBZPHTOCJKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
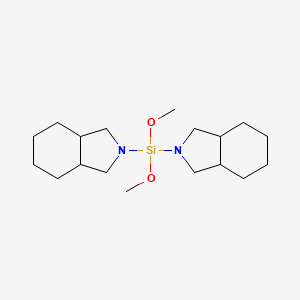
![3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoic acid](/img/structure/B15094021.png)

![Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-](/img/structure/B15094041.png)
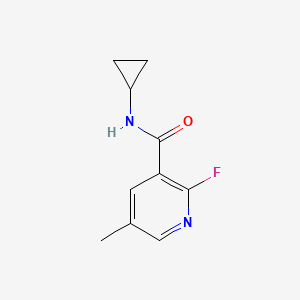
![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
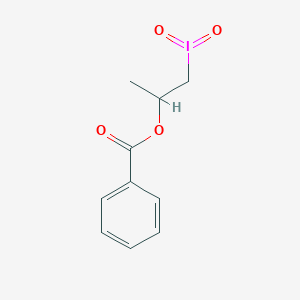
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
